Amiloride

Description

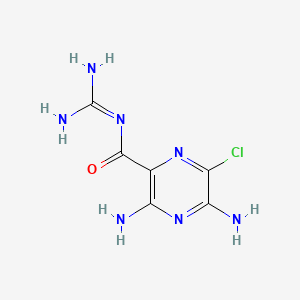

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQTOBWRPYKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17440-83-4 (hydrochloride), 2016-88-8 (anhydrous hydrochloride) | |

| Record name | Amiloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043853 | |

| Record name | Amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amiloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 1.22e+00 g/L | |

| Record name | Amiloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amiloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2609-46-3, 2016-88-8 | |

| Record name | Amiloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2609-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002609463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZO8EB0Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amiloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240.5-241.5, 240 °C | |

| Record name | Amiloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amiloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amiloride on Epithelial Sodium Channels (ENaC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis, making it a prime therapeutic target for conditions such as hypertension and cystic fibrosis. Amiloride, a potassium-sparing diuretic, exerts its primary pharmacological effect through the direct inhibition of ENaC. This technical guide provides a comprehensive analysis of the molecular mechanism underlying the this compound-ENaC interaction. It details the specific binding site within the channel pore, the kinetics of the channel block, and the key amino acid residues that determine binding affinity. Furthermore, this document outlines the standard experimental protocols used to investigate this interaction and presents quantitative data in a structured format to facilitate understanding and future research.

Introduction to ENaC and this compound

The epithelial sodium channel (ENaC) is an ion channel selectively permeable to sodium ions, primarily located in the apical membrane of epithelial cells in the kidney, colon, lungs, and sweat glands.[1] It plays a vital role in sodium reabsorption and, consequently, in the maintenance of blood pressure and extracellular fluid volume.[1][2][3] ENaC is a heterotrimeric protein typically composed of three homologous subunits: α, β, and γ, although a δ subunit can sometimes replace the α subunit.[2][3][4] The activity of ENaC is tightly regulated by various mechanisms, including hormonal control by aldosterone (B195564) and proteolytic cleavage, which increases its open probability.[3][5][6]

This compound was first identified in 1967 as a potassium-sparing diuretic.[7][8] Its mechanism of action is the direct blockade of ENaC in the distal nephron, which inhibits sodium reabsorption, leading to natriuresis and a reduction in blood pressure.[1][7][9][10] Due to its specificity and potency, this compound and its analogs are invaluable tools for studying ENaC function and serve as a basis for developing novel therapeutics.

The Molecular Mechanism of this compound Blockade

This compound functions as a direct, reversible, open-channel blocker, physically occluding the ENaC pore from the extracellular side to prevent the passage of sodium ions.[1][8][9][11][12] The interaction is not dependent on intracellular signaling pathways but is a direct drug-protein interaction at the channel's outer vestibule.

The this compound Binding Site

Extensive research through site-directed mutagenesis and electrophysiological analysis has precisely mapped the this compound binding site to the outer pore of the ENaC channel.[13][14] This site is formed by contributions from all three (α, β, and γ) subunits, underscoring the heterotrimeric nature of the functional channel.

Key amino acid residues critical for this compound binding include:

-

α-Subunit: A serine residue (S583 in rat, S556 in human) located in the pre-second transmembrane (pre-M2) segment is a primary determinant of this compound affinity.[5][13][14][15]

-

β-Subunit: A homologous glycine (B1666218) residue (βG525) is crucial. Mutations at this site can dramatically weaken this compound binding.[13][14][15]

-

γ-Subunit: A corresponding glycine residue (γG537) also contributes significantly to the binding pocket.[13][14][15]

In addition to the pore-lining residues, a region within the large extracellular loop of the α-subunit, specifically residues 278-283 (sequence WYRFHY in rats), has been shown to be essential for stabilizing the this compound molecule within its binding site.[11][16][17] Deletion of this six-amino-acid tract results in a near-complete loss of this compound sensitivity.[11][16]

Kinetics of the Block

The interaction between this compound and ENaC is best described by a simple bimolecular reaction where the drug binds to and dissociates from the open state of the channel. Kinetic analyses have revealed that mutations in the critical pore-lining residues (e.g., αS583C or βG525C) primarily disrupt the block by increasing the dissociation rate (k_off) of this compound.[13] This indicates that these residues are vital for stabilizing the drug within the binding site, and their mutation weakens this interaction, allowing the drug to unbind more rapidly.[13] The association rate (k_on) is largely unaffected by these mutations.[13]

A proposed model suggests a two-site interaction: the positively charged guanidinium (B1211019) group of this compound penetrates the electric field of the pore to "plug" it, while the pyrazine (B50134) ring forms stabilizing interactions with residues in the outer vestibule, including those in the α-subunit extracellular loop.[17]

Caption: Pore-blocking mechanism of this compound on ENaC.

Quantitative Analysis of this compound-ENaC Interaction

The affinity of this compound for ENaC is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are essential for comparing the effects of different channel mutations and for characterizing novel ENaC inhibitors.

Table 1: this compound-ENaC Interaction Parameters for Wild-Type Channels

| Parameter | Value | Species/Expression System | Reference(s) |

| IC50 | ~0.1 µM (100 nM) | General | [7][10][18][19] |

| IC50 | 0.6 µM | H441 Human Lung Epithelial Cells | [20] |

| IC50 | 29.0 nM | Xenopus Oocytes | [21] |

| Ki | 150 nM | Heterologous Expression | [22] |

| Ki | 20 nM | MDCK Cells (rat ENaC) | [23] |

| Single Channel Conductance | 4 - 7 pS | Heterologous Expression | [22] |

| Single Channel Conductance (αβγ) | ~4 pS | Xenopus Oocytes | [24] |

Table 2: Effects of Key ENaC Mutations on this compound Affinity

| Subunit | Mutation | Effect on this compound Affinity | Quantitative Change | Reference(s) |

| α | Δ278–283 (WYRFHY) | Loss of sensitivity | Ki increased from 169 nM to 26.5 µM | [11] |

| α | S583C (rat) | Weakened block | Ki increased ~20-fold | [14] |

| β | G525C (rat) | Greatly weakened block | Ki increased >1,000-fold | [14] |

| γ | G537C (rat) | Greatly weakened block | Ki increased >1,000-fold | [14] |

| α, β, γ | Cys substitution at homologous sites | Non-conducting channel | - | [14] |

Key Experimental Protocols

The characterization of the this compound-ENaC interaction relies heavily on electrophysiological techniques coupled with molecular biology.

Site-Directed Mutagenesis

This is the foundational technique used to identify critical amino acid residues.

-

Objective: To introduce specific amino acid substitutions into the cDNA of ENaC subunits.

-

Methodology: A polymerase chain reaction (PCR)-based protocol is typically used.[14] It involves using mutagenic primers that contain the desired nucleotide change to amplify the plasmid containing the wild-type ENaC cDNA. The resulting product is a new plasmid containing the mutated ENaC gene, which can then be used for expression studies.[14]

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

A robust system for studying ion channel pharmacology when high levels of protein expression are needed.

-

Objective: To measure macroscopic currents from a large population of ENaC channels expressed on the oocyte membrane and determine the dose-response relationship for this compound.

-

Methodology:

-

Preparation: cRNA for each ENaC subunit (wild-type or mutant) is synthesized in vitro and microinjected into mature Xenopus oocytes.[15]

-

Incubation: Oocytes are incubated for 1-3 days to allow for channel protein expression and insertion into the plasma membrane.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a set voltage (e.g., -60 mV).

-

Drug Application: A baseline current is recorded, after which solutions containing increasing concentrations of this compound are perfused into the chamber. The resulting current inhibition is measured at each concentration.

-

Analysis: The data are plotted as percent inhibition versus this compound concentration, and the curve is fitted with the Hill equation to determine the IC50 value.

-

Patch-Clamp Electrophysiology

This high-resolution technique allows for the study of both macroscopic (whole-cell) and microscopic (single-channel) currents in mammalian cells.[25][26]

-

Objective: To measure this compound-sensitive Na+ currents with high precision and to study the kinetics of channel block.

-

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and transiently or stably transfected with plasmids containing the cDNAs for the ENaC subunits.[23][27][28]

-

Recording: A fire-polished glass micropipette with a specific intracellular solution is pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal".

-

Configuration:

-

Whole-Cell: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell. Macroscopic this compound-sensitive currents are recorded by subtracting the current remaining in the presence of a saturating dose of this compound from the total current.[27][28]

-

Single-Channel (Cell-Attached/Excised Patch): The small patch of membrane under the pipette tip is electrically isolated, allowing for the recording of currents from individual ENaC channels. This configuration is used to analyze changes in open probability (Po), mean open times, and closed times in the presence of this compound.[11]

-

-

Solutions: The bath (extracellular) solution contains Na+ as the primary cation, while the pipette (intracellular) solution contains a non-permeant cation like Cs+ or K+.[27][28]

-

Caption: Workflow for studying this compound binding sites.

Regulation of ENaC and the Context of this compound Action

While this compound is a direct blocker, its therapeutic effect occurs in the context of complex physiological regulation of ENaC. The number of active ENaC channels at the cell surface is a critical determinant of the magnitude of sodium reabsorption. This is controlled by a balance between channel insertion, retrieval, and degradation.

A key regulatory pathway involves the ubiquitin-protein ligase Nedd4-2, which binds to PY motifs on the C-termini of ENaC subunits, leading to ubiquitination and subsequent internalization and degradation of the channel.[5] Hormonal pathways, such as those initiated by aldosterone and insulin, increase ENaC activity in part by counteracting this process.[29][12] The serum and glucocorticoid-inducible kinase 1 (Sgk1), activated by the PI3K/PIP3 pathway, phosphorylates Nedd4-2.[6][12] This phosphorylation prevents Nedd4-2 from binding to ENaC, thereby increasing the channel's half-life at the plasma membrane and enhancing sodium transport.[6][12] this compound's utility lies in its ability to block the channel regardless of its surface density, providing a direct and effective means of reducing sodium influx.

Caption: Key signaling pathways regulating ENaC abundance.

Conclusion and Future Directions

The mechanism of action of this compound on the epithelial sodium channel is a well-defined example of direct pore blockade. Decades of research have established a clear model where this compound binds within the channel's outer vestibule, stabilized by specific interactions with key residues in the α, β, and γ subunits. This detailed molecular understanding has been crucial not only for elucidating the fundamental principles of ion channel function but also for providing a rational basis for drug design. The continued study of this interaction, particularly using advanced techniques like cryo-electron microscopy and computational modeling, will further refine our knowledge and aid in the development of next-generation ENaC modulators with improved specificity and therapeutic profiles for managing hypertension, renal diseases, and cystic fibrosis.[3][5][8]

References

- 1. What are this compound sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]

- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 3. [this compound sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is the this compound-Sensitive Na+ Channel in Taste Cells Really ENaC? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Epithelial Sodium Channel—An Underestimated Drug Target [mdpi.com]

- 6. Blood Pressure and this compound-Sensitive Sodium Channels in Vascular and Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutations in the epithelial Na+ channel ENaC outer pore disrupt this compound block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. On the interaction between this compound and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of an this compound binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Epithelial Sodium Channel Inhibition by this compound Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. AICAR decreases the activity of two distinct this compound-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Diversity and regulation of this compound-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 24. δ ENaC: a novel divergent this compound-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

- 28. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potassium-Sparing Diuretic: A Technical Chronicle of Amiloride's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of Amiloride, a pivotal potassium-sparing diuretic. From its synthesis in the mid-1960s to the elucidation of its unique mechanism of action at the epithelial sodium channel (ENaC), this document traces the scientific journey of this compound. It details the key preclinical and clinical investigations that established its therapeutic utility in managing hypertension and edematous states. This guide is designed to offer a comprehensive resource, incorporating detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying physiological pathways and experimental workflows.

Introduction: The Quest for a Potassium-Sparing Diuretic

In the mid-20th century, the therapeutic landscape for diuretics was largely dominated by agents that, while effective in promoting salt and water excretion, often led to the significant side effect of potassium loss (hypokalemia). This created a pressing need for a diuretic that could effectively induce natriuresis without concomitant kaliuresis. It was in this context that the research that would lead to the discovery of this compound was initiated.

The Discovery and Synthesis of this compound

This compound was first synthesized in 1965 by Bicking and colleagues at the Merck Sharp & Dohme Research Laboratories.[1] This discovery was the culmination of a systematic screening program aimed at identifying compounds that could reverse the effects of mineralocorticoids.[2] The initial observations noted that certain nonsteroidal acylguanidine derivatives possessed both natriuretic and antikaliuretic properties.[1] This led to the synthesis of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide, which was later named this compound.[1][3] The unique property that set this compound apart during this screening process was its ability to cause sodium excretion (natriuresis) without a corresponding increase in potassium excretion (kaliuresis).[2]

Elucidation of the Mechanism of Action: The Blockade of the Epithelial Sodium Channel (ENaC)

The groundbreaking work that defined the diuretic and potassium-sparing properties of this compound was published in 1967 by Baer and his colleagues.[4][5] Their research demonstrated that this compound induced a modest but sustained increase in sodium excretion while simultaneously decreasing potassium excretion in both normal and adrenalectomized rats.[5] This latter finding was crucial as it suggested a direct action on the renal tubules, independent of aldosterone (B195564) antagonism, which was the mechanism of action of another class of potassium-sparing diuretics, the mineralocorticoid receptor antagonists like spironolactone.

Subsequent research focused on pinpointing the precise site and mechanism of action within the nephron. Through a series of elegant experiments, it was determined that this compound's primary site of action is the distal convoluted tubule, connecting tubule, and the collecting duct of the nephron.[6] It exerts its effect by directly blocking the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in these segments.[6][7][8] This blockade has an IC50 of around 0.1 μM, indicating a potent inhibition.[6]

The blockade of ENaC inhibits the reabsorption of sodium ions from the tubular fluid into the bloodstream.[7] This leads to an increase in the excretion of sodium and, consequently, water, resulting in a diuretic effect. The potassium-sparing effect is a direct consequence of the ENaC blockade. The reabsorption of positively charged sodium ions through ENaC creates a negative electrical potential in the tubular lumen. This lumen-negative potential drives the secretion of positively charged potassium ions into the tubular fluid. By blocking sodium influx, this compound reduces this lumen-negative potential, thereby decreasing the driving force for potassium secretion and leading to its retention in the body.[9]

Signaling Pathway of this compound's Diuretic Action

The mechanism of this compound is a direct interaction with a channel protein rather than a complex signaling cascade. The following diagram illustrates the effect of this compound on ion transport in the principal cells of the distal nephron.

Caption: this compound directly blocks ENaC, inhibiting Na+ reabsorption and reducing K+ secretion.

Key Preclinical Experiments and Methodologies

The foundational understanding of this compound's diuretic properties was built upon a series of preclinical experiments, primarily in rats and dogs.

Diuretic and Electrolyte Excretion Screening in Rats

Objective: To determine the effect of this compound on urine volume and sodium and potassium excretion.

Experimental Protocol:

-

Animal Model: Male Wistar rats were typically used.[10] For some studies, adrenalectomized rats were used to investigate the aldosterone-independent mechanism.[5]

-

Hydration: Rats were hydrated with a saline load, often administered orally or intraperitoneally, to ensure adequate urine flow for collection and analysis.

-

Drug Administration: this compound was administered orally or by injection. Doses were varied to establish a dose-response relationship.

-

Urine Collection: Animals were placed in metabolic cages that allowed for the separate collection of urine and feces. Urine was collected over a specified period, often several hours, to measure volume and electrolyte concentrations.

-

Analysis: Urine volume was measured directly. Sodium and potassium concentrations in the urine were determined using flame photometry.

-

Outcome Measures: The primary outcomes were total urine volume, and the rates of sodium and potassium excretion (in µEq/min or total µEq over the collection period).

Stop-Flow Studies in Dogs

Objective: To localize the site of action of this compound within the nephron.

Experimental Protocol:

-

Animal Model: Anesthetized dogs were used.

-

Procedure: One ureter was catheterized for urine collection. An osmotic diuresis was induced, typically with mannitol, to create a continuous column of fluid in the renal tubules. The ureter was then clamped for a short period, allowing the tubular fluid to remain in contact with the different segments of the nephron. The clamp was then released, and serial samples of urine were collected. The first samples represent fluid from the more distal parts of the nephron (collecting ducts), while later samples correspond to fluid from more proximal segments.

-

Drug Administration: this compound was administered intravenously during the experiment.

-

Analysis: The concentrations of sodium, potassium, and other ions were measured in each of the serially collected urine samples.

-

Outcome Measures: Changes in the concentration of ions in the urine samples corresponding to different nephron segments indicated the site of drug action. For this compound, these studies showed an increased concentration of sodium and a decreased concentration of potassium in the distal tubular samples.[5]

Electrophysiological Studies (Patch-Clamp)

Objective: To directly measure the effect of this compound on the ENaC.

Experimental Protocol:

-

Preparation: Cultured renal epithelial cells (e.g., A6 cells from Xenopus laevis or mammalian collecting duct cells) expressing ENaC were used.

-

Technique: The patch-clamp technique, in either whole-cell or single-channel configuration, was employed. A glass micropipette with a very small opening was sealed onto the surface of a single cell. This allowed for the measurement of the tiny electrical currents flowing through the ion channels in the cell membrane.

-

Procedure: The electrical potential across the cell membrane was controlled (voltage-clamp), and the resulting current was measured. This compound was added to the solution bathing the cells.

-

Analysis: The effect of this compound on the sodium current was recorded. In single-channel recordings, the frequency and duration of channel opening and closing were analyzed.

-

Outcome Measures: These studies provided direct evidence that this compound blocks the ENaC, reducing the flow of sodium ions across the cell membrane. They also allowed for the determination of the drug's affinity for the channel (IC50).

Experimental Workflow Diagram

Caption: The developmental pipeline of this compound from synthesis to clinical approval.

Historical Clinical Development

Following the promising preclinical data, this compound entered clinical development to assess its safety and efficacy in humans.

Early Clinical Trials

Early clinical trials in the late 1960s and 1970s focused on establishing the diuretic and potassium-sparing effects of this compound in healthy volunteers and patients with hypertension and edematous conditions, such as congestive heart failure and cirrhosis.[8] These studies confirmed the findings from preclinical models, demonstrating that this compound produced a mild natriuresis and a significant reduction in urinary potassium excretion.

Pivotal Trials in Hypertension and Edema

Numerous clinical trials have evaluated the efficacy of this compound, both as a monotherapy and in combination with other diuretics, particularly thiazides.

-

Hypertension: In patients with hypertension, this compound monotherapy was shown to produce a modest reduction in blood pressure. However, its primary value in hypertension management was found to be in combination with thiazide diuretics. Thiazides are more potent natriuretic and antihypertensive agents but are known to cause significant potassium loss. The addition of this compound effectively counteracted this hypokalemic effect, allowing for safer and more effective long-term treatment of hypertension.[2][7]

-

Edema: In patients with edema due to congestive heart failure or cirrhosis, this compound, particularly in combination with more potent loop or thiazide diuretics, proved effective in promoting fluid loss while preventing potentially dangerous hypokalemia.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | 15-25% | [11] |

| Onset of Action | ~2 hours | [11] |

| Peak Effect | 6-10 hours | [11] |

| Duration of Action | ~24 hours | [11] |

| Elimination Half-life | 6-9 hours | [11] |

| Metabolism | Not metabolized | [8] |

| Excretion | ~50% in urine (unchanged), ~40% in feces | [6] |

| Protein Binding | ~23% | [11] |

Table 2: Efficacy of this compound in Clinical Trials for Hypertension

| Treatment | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Change in Serum K+ (mEq/L) | Reference(s) |

| This compound (5-10 mg/day) | -14 | -8 | +0.23 | [2] |

| Hydrochlorothiazide (50-100 mg/day) | -20 | -12 | -0.59 | [2] |

| This compound + HCTZ | -23 | -11 | -0.38 | [2] |

| This compound (10-20 mg) vs. Spironolactone (25-50 mg) in Resistant HTN | -20.4 vs -18.3 | Not reported | Increase with both | [12] |

Table 3: Dose-Response of this compound on Urinary Excretion in Healthy Volunteers

| This compound Dose (mg) | Increase in Urine Volume | Increase in Sodium Excretion | Decrease in Potassium Excretion | Reference(s) |

| 5-40 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | [8] |

| >40 | Plateau in effect | Plateau in effect | Plateau in effect | [8] |

Conclusion

The discovery and development of this compound represent a significant milestone in diuretic therapy. Its unique mechanism of action, the direct blockade of the epithelial sodium channel, provided a novel approach to achieving natriuresis while conserving potassium. The careful preclinical and clinical investigations detailed in this guide laid the foundation for its long-standing use in the management of hypertension and edema. This compound's story is a testament to the power of targeted drug discovery and a thorough understanding of renal physiology. For researchers and drug development professionals, the historical development of this compound serves as a valuable case study in the successful translation of a novel chemical entity into a clinically important therapeutic agent.

References

- 1. This compound versus furosemide for the treatment of edema in patients with nephrotic syndrome: A pilot study (AMILOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Amidino-3,5-diamino-6-chloropyrazine-carboxamide: an active diuretic in the carboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potassium-sparing and natriuretic activity of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride dihydrate (this compound hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Effects of this compound in the medullary collecting duct of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spironolactone vs this compound for Resistant Hypertension: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The natriuretic effect of an acute peroral load of potassium chloride after inhibition of potassium secretion with this compound or lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound: revisiting an old drug for resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Amiloride In Vivo Pharmacokinetics and Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of amiloride, a potassium-sparing diuretic. The information is compiled from a range of preclinical and clinical studies to support research and development activities.

Introduction

This compound is a pyrazinoylguanidine derivative that acts as a potassium-sparing diuretic by blocking the epithelial sodium channel (ENaC) in the distal tubules of the kidney.[1][2] This action inhibits sodium reabsorption, leading to a mild diuretic and antihypertensive effect, while concurrently reducing potassium excretion.[1][3] It is utilized in the management of hypertension and congestive heart failure, often in combination with other diuretics.[2][3] Understanding the in vivo pharmacokinetic profile and bioavailability of this compound is critical for dose optimization, predicting drug-drug interactions, and ensuring its safe and effective therapeutic use.

Mechanism of Action

The primary mechanism of action of this compound is the direct blockade of the epithelial sodium channel (ENaC) located in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the nephron.[1][3] ENaC is a key component in sodium and water homeostasis. By inhibiting ENaC, this compound prevents the influx of sodium ions from the tubular fluid into the epithelial cells. This leads to a decrease in the transepithelial potential difference, which in turn reduces the driving force for potassium secretion into the tubular lumen, resulting in potassium retention.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various species, including humans, rats, and dogs. The primary route of administration for therapeutic use is oral.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. In humans, the oral bioavailability is approximately 50%.[1] Co-administration with food can reduce the extent of absorption by about 30%, although the rate of absorption remains largely unaffected.[1] The onset of diuretic action is typically observed within 2 hours, with peak effects occurring between 6 and 10 hours.[4]

Distribution

This compound is distributed throughout the body, though specific tissue distribution data is limited. It exhibits low plasma protein binding.

Metabolism

A key feature of this compound is its lack of significant metabolism. The drug is not metabolized by the liver and is excreted from the body unchanged.[1][3] This characteristic implies that patients with hepatic impairment are not expected to have altered this compound clearance.[3]

Excretion

This compound is primarily eliminated from the body via renal and fecal excretion. In humans, approximately 50% of an administered dose is excreted unchanged in the urine, and about 40% is eliminated in the feces.[1] The elimination half-life in individuals with normal renal function is in the range of 6 to 9 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans, rats, and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~50% | [1] |

| Tmax (Oral) | 3 - 4 hours | [3] |

| Cmax (20 mg oral dose) | 47.5 ± 13.8 ng/mL | [4] |

| Half-life (t½) | 6 - 9 hours | [1] |

| Excretion (Urine) | ~50% (unchanged) | [1] |

| Excretion (Feces) | ~40% | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value | Reference |

| Dose | Oral | 10 mg/kg | [5] |

| Dose | Intravenous | 10 mg/kg | [5] |

Specific Cmax, Tmax, and AUC values for rats were not explicitly provided in the reviewed literature in a consolidated format.

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Route of Administration | Value | Reference |

| Dose | Oral | 0.1 to 0.5 mg/kg |

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in dogs are not extensively reported in the public domain. The provided reference indicates natriuretic and antikaliuretic effects at these oral doses.

Experimental Protocols

This section outlines typical methodologies for conducting in vivo pharmacokinetic studies of this compound.

Animal Studies (Rat Model)

A common preclinical model for pharmacokinetic assessment is the rat.

5.1.1. Dosing

-

Oral Gavage:

-

Fast rats overnight with free access to water.

-

Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the formulation orally using a gavage needle. The volume is typically 10 mL/kg.

-

Ensure the gavage needle is measured externally from the tip of the nose to the last rib to prevent stomach perforation.

-

Gently insert the needle into the esophagus and deliver the dose.

-

5.1.2. Blood Sampling

-

Serial Blood Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

The saphenous vein or tail vein are common sites for repeated sampling in rats.

-

Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

The total blood volume collected should not exceed the recommended guidelines to avoid undue stress on the animal.

-

Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Analytical Methodology (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.

5.2.1. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

5.2.2. Chromatographic and Mass Spectrometric Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate, pH 4.0).[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode for this compound.[4]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard (e.g., for this compound: m/z 230 -> 171).

Signaling Pathways and Logical Relationships

The interaction of this compound with cellular components extends beyond simple channel blocking, potentially influencing intracellular signaling pathways.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow of a typical in vivo pharmacokinetic study.

This compound's Mechanism of Action and Potential Downstream Effects

This compound's primary target is the ENaC. Inhibition of this channel can have downstream consequences on cellular signaling. There is evidence suggesting a potential link to the ERK1/2 signaling pathway.

Caption: this compound's inhibition of ENaC and potential downstream effects.

ADME Process of this compound

The journey of this compound through the body can be visualized as a logical flow of Absorption, Distribution, Metabolism, and Excretion (ADME).

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound.

References

- 1. This compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

Amiloride as a Potassium-Sparing Diuretic: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of amiloride as a potassium-sparing diuretic, with a specific focus on its application in research settings. This compound's unique mechanism of action, targeting the epithelial sodium channel (ENaC), has made it an invaluable tool for investigating ion transport, renal physiology, and various pathological conditions. This document provides a comprehensive overview of its pharmacology, experimental applications, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound's primary function as a potassium-sparing diuretic stems from its direct and reversible blockade of the epithelial sodium channel (ENaC).[1] ENaC is located on the apical membrane of principal cells in the late distal convoluted tubule and collecting duct of the nephron.[2][3][4]

Under normal physiological conditions, ENaC facilitates the reabsorption of sodium ions (Na+) from the tubular fluid into the epithelial cells. This influx of positive charge creates a lumen-negative transepithelial potential difference, which in turn drives the secretion of potassium ions (K+) into the tubular fluid through the renal outer medullary potassium channel (ROMK).

This compound, by binding to the pore region of ENaC, obstructs the passage of Na+ ions.[5] This inhibition of sodium reabsorption leads to a mild natriuresis (increased sodium excretion) and diuresis (increased water excretion).[3][4] Crucially, the reduction in Na+ influx diminishes the lumen-negative potential, thereby decreasing the electrical driving force for K+ secretion. This results in the retention of potassium, hence the classification of this compound as a "potassium-sparing" diuretic.[2][6]

Pharmacological and Physicochemical Properties

This compound hydrochloride is a pyrazine-carbonyl-guanidine derivative.[7] Its key properties are summarized below:

| Property | Value | Reference |

| Primary Target | Epithelial Sodium Channel (ENaC) | [1] |

| Oral Bioavailability | ~50% (decreased to ~30% with food) | [1][7] |

| Onset of Action | 2 hours | [4] |

| Peak Effect | 6-10 hours | [7] |

| Duration of Action | ~24 hours | [4] |

| Metabolism | Not metabolized by the liver | [1][4] |

| Excretion | ~50% unchanged in urine, ~40% in feces | [1][4] |

| Serum Half-life | 6-9 hours (in normal renal function) | [4] |

Quantitative Data: Inhibitory Potency of this compound

This compound's inhibitory effect on various ion channels and transporters has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for researchers.

| Target Channel/Transporter | Subunits/Conditions | IC50 / Ki | Reference(s) |

| Epithelial Sodium Channel (ENaC) | αβγ | ~0.1 - 0.5 µM | [8] |

| δβγ | 2.6 µM | [8][9] | |

| δαβγ | 920 µM (-120 mV) to 13.7 µM (+80 mV) | [8][10] | |

| Acid-Sensing Ion Channels (ASICs) | General | 10 - 100 µM | [5][9] |

| ASIC2a | 0.15 µM | [11] | |

| Na+/H+ Exchanger (NHE) | Low external [Na+] | As low as 3 µM | [8] |

| High external [Na+] | Up to 1 mM | [8] | |

| Na+/Ca2+ Exchanger (NCX) | ~1 mM | [8] |

Experimental Protocols in this compound Research

The following sections outline generalized methodologies for studying the effects of this compound in both in vivo and in vitro models. These are intended as a guide and will require optimization for specific experimental questions.

In Vivo Assessment of Diuretic and Potassium-Sparing Effects in Rodent Models

This protocol describes a typical experiment to evaluate this compound's effects on urinary electrolyte excretion in rats.

Objective: To determine the diuretic, natriuretic, and kaliuretic/antikaliuretic effects of this compound.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Materials:

-

This compound hydrochloride

-

Metabolic cages for individual housing and urine/feces collection

-

Standard rat chow and drinking water

-

Equipment for measuring urine volume, sodium, and potassium concentrations (e.g., flame photometer, ion-selective electrodes)

Procedure:

-

Acclimatization: House rats individually in metabolic cages for several days to acclimate them to the environment. Provide free access to standard chow and water.

-

Baseline Measurements: Collect urine over a 24-hour period to establish baseline values for urine volume, sodium excretion, and potassium excretion.

-

This compound Administration: this compound can be administered through various routes:

-

Drinking Water: A common method is to dissolve this compound in the drinking water at a concentration of 0.2-0.5 mmol/L. This dose is generally sufficient to achieve ENaC blockade in the collecting ducts.[12]

-

Oral Gavage: For more precise dosing, this compound can be administered via oral gavage. Doses can range from 3-10 mg/kg body weight.[9]

-

Intravenous Infusion: For acute studies, this compound can be infused intravenously at rates such as 0.1 mg/hr.[8]

-

-

Data Collection: Following this compound administration, continue to collect urine in 4-hour or 24-hour intervals.[13]

-

Analysis: Measure urine volume and the concentrations of sodium and potassium. Calculate the total excretion of each electrolyte over the collection period. Compare the results from the this compound-treated group to a control group receiving a vehicle.

-

Blood Sampling: At the end of the experiment, blood samples can be collected to measure plasma electrolyte concentrations.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The effects of this compound and triamterene on urinary magnesium excretion in conscious saline-loaded rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 6-iodothis compound in various models of experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal tubule transport and electrolyte effects of this compound in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Unilateral Nephrectomy Stimulates ERK and Is Associated With Enhanced Na Transport [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of this compound in the medullary collecting duct of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amelioration of experimental colitis by Na-H exchanger-1 inhibitor this compound is associated with reversal of IL-1ss and ERK mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The acute blood pressure-lowering effect of this compound is independent of endothelial ENaC and eNOS in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Improves Endothelial Function and Reduces Vascular Stiffness in Female Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unintended: An In-depth Technical Guide to the Off-Target Effects of Amiloride in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride, a potassium-sparing diuretic, has been a valuable tool in clinical medicine for decades. Its primary mechanism of action involves the inhibition of the epithelial sodium channel (ENaC), leading to its well-established effects on renal sodium and potassium handling. However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its intended target, exhibiting a range of "off-target" effects that can significantly impact cellular function. These unintended interactions are of critical importance to researchers utilizing this compound as a chemical probe and to drug development professionals considering its therapeutic potential or that of its analogs. This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to facilitate a deeper understanding of its complex pharmacology.

Core Off-Target Interactions of this compound

This compound and its derivatives have been shown to interact with a variety of cellular proteins, leading to a cascade of downstream effects. The most well-characterized off-target interactions are summarized below.

Inhibition of Ion Transporters

Beyond its primary target, ENaC, this compound exhibits inhibitory activity against several other ion transporters, often with varying potencies. These interactions can disrupt cellular ion homeostasis and pH regulation, impacting a multitude of cellular processes.

-

Sodium-Hydrogen Exchanger (NHE): this compound is a well-documented inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform, which is ubiquitously expressed and plays a crucial role in intracellular pH (pHi) regulation, cell volume control, and proliferation.[1][2] Inhibition of NHE1 by this compound leads to intracellular acidification, which can trigger various cellular responses, including apoptosis and inhibition of cell migration.[3]

-

Sodium-Calcium Exchanger (NCX): this compound has been shown to inhibit the Na+/Ca2+ exchanger, a key regulator of intracellular calcium concentration.[4][5] The IC50 for this inhibition is generally higher than for ENaC and NHE, indicating a lower potency.[5] However, this interaction can still have significant physiological consequences, particularly in excitable cells like cardiomyocytes.

-

T-type Calcium Channels: this compound has been identified as a selective blocker of low-threshold (T-type) voltage-gated calcium channels in various cell types, including neurons.[6] This blockade can modulate neuronal excitability and neurotransmitter release.

Modulation of Enzyme Activity

This compound's off-target effects also extend to the modulation of key enzymes involved in diverse signaling pathways.

-

Urokinase-Type Plasminogen Activator (uPA): this compound competitively inhibits the catalytic activity of uPA, a serine protease critically involved in extracellular matrix degradation, cell migration, and invasion.[7][8] This inhibition has garnered significant interest in the context of cancer research, as uPA is often overexpressed in tumors and contributes to their metastatic potential.

-

Receptor Tyrosine Kinases (RTKs): this compound has been demonstrated to directly inhibit the kinase activity of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.[9][10] This inhibition appears to be competitive with ATP, suggesting that this compound may interact with the ATP-binding pocket of these kinases.[9] This off-target effect is particularly important to consider when using this compound in studies involving growth factor signaling.

Quantitative Data on this compound's Off-Target Interactions

To provide a clear and comparative overview of this compound's potency against its various off-targets, the following tables summarize the available quantitative data (IC50 and Ki values) from the literature.

| Target | Cell/Tissue Model | IC50 (µM) | Reference(s) |

| Ion Transporters | |||

| Na+/H+ Exchanger (NHE1) | Rat Aortic Myocytes | ~0.04 (EIPA) | [11] |

| MDA-MB-231 cells | 3 (this compound) | [12] | |

| Na+/Ca2+ Exchanger (NCX) | Guinea Pig Cardiac Vesicles | 17 (DCB) | [13] |

| Beef Heart Sarcolemmal Vesicles | 350 (this compound) | [5] | |

| T-type Ca2+ Channels | - | - | |

| Enzymes | |||

| Urokinase-Type Plasminogen Activator (uPA) | MDA-MB-231 cells | 175 nM (Analog 24) | [14] |

| Purified Human uPA | - | ||

| Epidermal Growth Factor Receptor (EGFR) | - | - | |

| Insulin Receptor | - | - |

| Target | Ki (µM) | Reference(s) |

| Enzymes | ||

| Urokinase-Type Plasminogen Activator (uPA) | 7 | [7] |

| Epidermal Growth Factor Receptor (EGFR) | 350 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

Whole-Cell Patch Clamp Recording for T-type Calcium Channels

This protocol is a generalized procedure for recording T-type calcium currents and assessing their inhibition by this compound. Specific parameters may need to be optimized for different cell types.

a. Cell Preparation:

-

Culture cells on glass coverslips to an appropriate density.

-

On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

b. Solutions:

-

External Solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Ba2+ as the charge carrier helps to isolate Ca2+ channel currents and enhances their amplitude.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

c. Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -90 mV to ensure the complete availability of T-type channels.

-

Elicit T-type currents using a voltage step protocol, for example, a series of depolarizing steps from -70 mV to +40 mV in 10 mV increments for 200 ms.

-

After establishing a stable baseline recording, perfuse the external solution containing various concentrations of this compound.

-

Record the currents at each this compound concentration to determine the dose-dependent inhibition and calculate the IC50 value.

In Vitro Kinase Assay for EGFR Inhibition

This protocol describes a common method to assess the direct inhibitory effect of this compound on EGFR kinase activity.

a. Reagents:

-

Purified recombinant human EGFR kinase domain.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

[γ-³²P]ATP.

-

This compound stock solution in DMSO.

b. Assay Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, EGFR enzyme (e.g., 10 ng/reaction), and the substrate (e.g., 0.2 mg/ml).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Urokinase-Type Plasminogen Activator (uPA) Chromogenic Assay

This protocol outlines a method to measure the inhibitory effect of this compound on uPA enzymatic activity.

a. Reagents:

-

Purified human uPA.

-

Plasminogen.

-

Chromogenic plasmin substrate (e.g., S-2251).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

This compound stock solution in DMSO.

b. Assay Procedure:

-

In a 96-well plate, add the assay buffer, uPA (e.g., 10 nM), and varying concentrations of this compound or DMSO.

-

Pre-incubate for 15 minutes at 37°C.

-

Add plasminogen (e.g., 0.1 µM) to each well.

-

Initiate the reaction by adding the chromogenic plasmin substrate (e.g., 0.3 mM).

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.

-

The rate of change in absorbance is proportional to the uPA activity.

-

Calculate the initial reaction velocities (V₀) for each this compound concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

NHE1 Activity Assay using BCECF-AM

This protocol describes a fluorescence-based method to measure the activity of the Na+/H+ exchanger 1 and its inhibition by this compound.

a. Reagents:

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Pluronic F-127.

-

Na+-containing buffer (e.g., Hanks' Balanced Salt Solution with 140 mM NaCl, buffered with HEPES).

-

Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride).

-

NH4Cl pulse solution (e.g., 20 mM NH4Cl in Na+-free buffer).

-

Nigericin and high K+ calibration buffers of known pH values (for calibration).

b. Cell Loading:

-

Plate cells on glass coverslips.

-

Load the cells with 2-5 µM BCECF-AM in the presence of 0.02% Pluronic F-127 in Na+-containing buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

c. Measurement of pHi Recovery:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope.

-

Excite the cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point) and measure the emission at ~535 nm.

-

Perfuse the cells with Na+-free buffer to inhibit NHE1 activity.

-

Induce an acid load by a brief pulse with the NH4Cl solution followed by a switch back to Na+-free buffer.

-

Initiate pHi recovery by reintroducing the Na+-containing buffer.

-

Monitor the change in the fluorescence ratio (490/440) over time. The rate of increase in this ratio reflects the rate of pHi recovery, which is a measure of NHE1 activity.

-

To test the effect of this compound, add it to the Na+-containing buffer during the recovery phase.

d. Calibration:

-

At the end of each experiment, calibrate the fluorescence ratio to pHi values by perfusing the cells with high K+ buffers of different known pH values in the presence of the protonophore nigericin.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways affected by this compound's off-target actions and a general workflow for identifying such effects.

Conclusion

The off-target effects of this compound are extensive and pharmacologically significant. Its interactions with various ion transporters, kinases, and proteases underscore the importance of careful experimental design and data interpretation when using this compound as a research tool. For drug development professionals, understanding this polypharmacology is crucial for assessing the therapeutic potential and possible side effects of this compound and its analogs. This technical guide provides a foundational resource for navigating the complex off-target landscape of this compound, enabling more informed and rigorous scientific investigation. Further research into the nuanced mechanisms of these off-target interactions will continue to refine our understanding of this compound's cellular effects and may unveil new therapeutic opportunities.

References

- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Na+/Ca2+ exchange by this compound acting from opposite sides of cardiac sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: relationship between cardiac effects and inhibition of Na+/Ca2+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound selectively inhibits the urokinase-type plasminogen activator [pubmed.ncbi.nlm.nih.gov]

- 8. This compound off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound directly inhibits growth factor receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of sodium-calcium and sodium-proton exchangers by this compound congeners in arterial muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of 5- and 6-Substituted this compound Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Na+/Ca2+ exchange in membrane vesicle and papillary muscle preparations from guinea pig heart by analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening of 5- and 6-Substituted this compound Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiloride Analogs: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, has long been a valuable pharmacological tool for its ability to block the epithelial sodium channel (ENaC). Beyond its diuretic effects, this compound and its extensive family of analogs have been instrumental in elucidating the physiological roles of various ion transporters, most notably the Na+/H+ exchangers (NHE). The nuanced structural modifications of the this compound scaffold have paved the way for the development of analogs with enhanced potency and selectivity for specific targets, thereby providing researchers with powerful probes to investigate cellular processes and offering potential therapeutic avenues for a range of diseases, including hypertension, heart failure, and cancer.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with ENaC and NHE. It summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the intricate signaling pathways and experimental workflows associated with these compounds.

Structure-Activity Relationship of this compound Analogs

The inhibitory activity and selectivity of this compound analogs are dictated by chemical modifications at three principal sites on the parent molecule: the pyrazine (B50134) ring, the acylguanidine group, and the 5-position amino group.

Pyrazine Ring Modifications (Positions 5 and 6)

Modifications to the pyrazine ring significantly impact the interaction of this compound analogs with their target ion channels.

-

Position 6: The substituent at the 6-position of the pyrazine ring is a critical determinant of the duration of the block of the epithelial Na+ channel (ENaC). The electronegativity of the substituent at this position plays a key role, with more electronegative groups generally leading to a longer-lasting block. For instance, halo-substitutions at the 6-position influence the off-rate constant of the block in the order of Cl < Br < I < F < H.[1] Substitution of the chlorine atom with hydrogen significantly decreases the stability of the drug-channel complex.[1]

-

Position 5: The 5-amino group acts as an electron donor and its replacement with hydrogen or chlorine affects both the on- and off-rates of ENaC blockade.[1] This suggests that the 5-amino group helps to stabilize the binding of the analog to the channel by influencing the electron density at the 6-position.[1] Hydrophobic substitutions on the 5-amino group have been shown to enhance antifungal activity, and analogs like 5-(N,N-hexamethylene)this compound (HMA) exhibit potent inhibition of Na+/H+ exchangers (NHEs) with minimal activity against ENaC.[2]

Acylguanidine and Side-Chain Modifications

The acylguanidine moiety and the side chain at the 2-position of the pyrazine ring are crucial for the initial interaction with the channel and for the overall potency of the analogs.

-

Guanidino Group: An unsubstituted guanidino group is essential for the inhibitory activity of this compound analogs on the Na+/H+ exchanger.[3] Substitution on the terminal nitrogen of the guanidino group generally results in a significant loss of activity.[3]

-

2-Position Side Chain: Modifications to the side chain at the 2-position primarily influence the on-rate of channel blockade. Hydrophobic elongations of this side chain, as seen in benzamil, lead to a more stable blocking complex with ENaC, characterized by a lower off-rate.[4] This is thought to be due to the interaction of the added phenyl group with a hydrophobic region near the channel's binding site.[4]

Quantitative Data on this compound Analog Activity

The following tables summarize the inhibitory potency of various this compound analogs against the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). This data is crucial for selecting the appropriate analog for specific research applications, allowing for the dissection of the roles of these two important ion transporters.

Table 1: Inhibitory Potency of this compound Analogs on the Epithelial Sodium Channel (ENaC)

| Compound | Modification | IC50 / Ki (µM) | Target | Reference |

| This compound | - | 0.1 - 0.5 (IC50) | ENaC | [5] |

| Benzamil | N-benzyl substitution on the guanidino nitrogen | ~0.01 - 0.05 (IC50) | ENaC | [6] |

| Phenamil | N-phenyl substitution on the guanidino nitrogen | ~0.2 (IC50) | ENaC | [6] |

| Ethylisopropylthis compound (EIPA) | N-ethyl-N-isopropyl substitution on the 5-amino group | >10 (IC50) | ENaC | [2] |

| 5-(N,N-Hexamethylene)this compound (HMA) | N,N-hexamethylene substitution on the 5-amino group | High (minimal inhibition) | ENaC | [2] |

| 6-Iodothis compound | Iodine substitution at the 6-position | 0.088 (IC50) | hASIC1a | [5] |

Table 2: Inhibitory Potency of this compound Analogs on the Na+/H+ Exchanger (NHE)

| Compound | Modification | IC50 / Ki (µM) | Target | Reference |

| This compound | - | 3 - 1000 (IC50, depending on Na+ concentration) | NHE | [5] |

| 5-(N-Ethyl-N-isopropyl)this compound (EIPA) | N-ethyl-N-isopropyl substitution on the 5-amino group | ~0.04 | NHE1 | [7] |

| 5-(N,N-Hexamethylene)this compound (HMA) | N,N-hexamethylene substitution on the 5-amino group | Nanomolar range | NHE1 | [2] |

| 5-Morpholino this compound | Morpholino substitution at the 5-position | 0.129 (IC50) | NHE1 | [7] |

| 5-(1,4-Oxazepine) this compound | 1,4-Oxazepine substitution at the 5-position | 0.085 (IC50) | NHE1 | [7] |

| Pyrimidine Analog 24 | Pyrimidine substitution at the 6-position of HMA | 0.266 (IC50) | NHE1 | [7] |

Experimental Protocols

Accurate assessment of the inhibitory activity of this compound analogs is fundamental to SAR studies. The following are detailed methodologies for key experiments.

Measurement of ENaC Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a robust method for characterizing the interaction of this compound analogs with ENaC expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

2. Two-Electrode Voltage Clamp Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard bath solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record the whole-cell current, which represents the activity of the expressed ENaC channels.

3. Inhibition Assay:

-

Establish a stable baseline current.

-

Perfuse the oocyte with increasing concentrations of the this compound analog.

-